

BAPTA AM intracellular esterase activity requirement

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Compound Focus: Bapta-AM

CAS No.: 126150-97-8

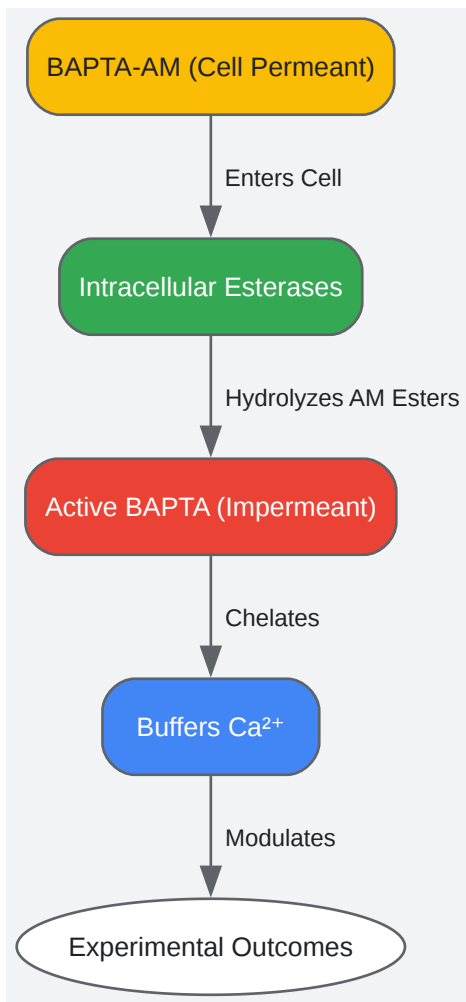
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BAPTA-AM Mechanism of Action

BAPTA-AM is a cell-permeant calcium chelator used to buffer intracellular calcium levels. Its activity is **absolutely dependent on intracellular esterases** [1] [2]. The acetoxymethyl (AM) ester groups make the molecule membrane-permeable and electrically neutral. Once inside the cell, endogenous esterases cleave the AM esters, converting **BAPTA-AM** into its active form, BAPTA, which then chelates free cytosolic Ca^{2+} with high affinity and speed [2].

The diagram below illustrates this activation and functional pathway.



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BAPTA-AM Troubleshooting Guide

Here are common issues and solutions researchers encounter when using **BAPTA-AM**.

FAQ 1: My **BAPTA-AM** is not working (no effect on calcium signaling). What could be wrong?

- **Possible Cause: Incomplete hydrolysis of AM esters.** This is the most common failure point.
 - **Solution:** Ensure proper loading conditions. Use healthy cells with active metabolism. Pre-warm loading buffers to **37°C** to facilitate esterase activity. Avoid the presence of serum in the

loading buffer, as serum contains esterases that can hydrolyze **BAPTA-AM** extracellularly, preventing it from entering cells [3].

- **Possible Cause: Inefficient cellular loading due to low solubility.**
 - **Solution:** **BAPTA-AM** is insoluble in water. Prepare a concentrated stock solution in **anhydrous DMSO** [3]. To achieve a higher concentration, warm the tube at 37°C and/or use brief sonication in an ultrasonic bath [1]. Using a dispersing agent like **Pluronic F-127** can help solubilize the compound and prevent sequestration in media surfactants [3].
- **Possible Cause: The concentration used is too low for the experimental system.**
 - **Solution:** Titrate the concentration. While 1-10 µM is common [1], some applications (e.g., blocking potassium channels) require higher concentrations (e.g., 50 µM) [1]. Refer to literature for your specific cell type.

FAQ 2: My **BAPTA-AM** is toxic to my cells. How can I reduce this?

- **Possible Cause: Cytotoxicity of the DMSO solvent.**
 - **Solution:** Keep the final concentration of DMSO in your culture media low (typically < 0.1%). Dilute the stock solution extensively in your aqueous buffer immediately before use [3].
- **Possible Cause: Over-chelation of intracellular calcium, disrupting essential signaling.**
 - **Solution:** This may be an intended effect, but if excessive, try reducing the loading concentration or incubation time. Consider using a weaker-affinity Ca²⁺ chelator for more subtle modulation [2].

FAQ 3: How should I store and handle **BAPTA-AM** to ensure its stability?

- **Storage:** The solid compound should be stored **desiccated at -20°C or below** [1] [3].
- **Stock Solutions:** Prepare stock solutions in anhydrous DMSO. Aliquot and freeze them at **-20°C**. **Avoid long-term storage of stock solutions**; use them as soon as possible. While they may be stable for a month or longer, hydrolysis over time will reduce efficacy [3].
- **Aqueous Working Solution:** Always prepare the working dilution in your final buffer **immediately before use** and do not store it [3].

Experimental Data & Protocols

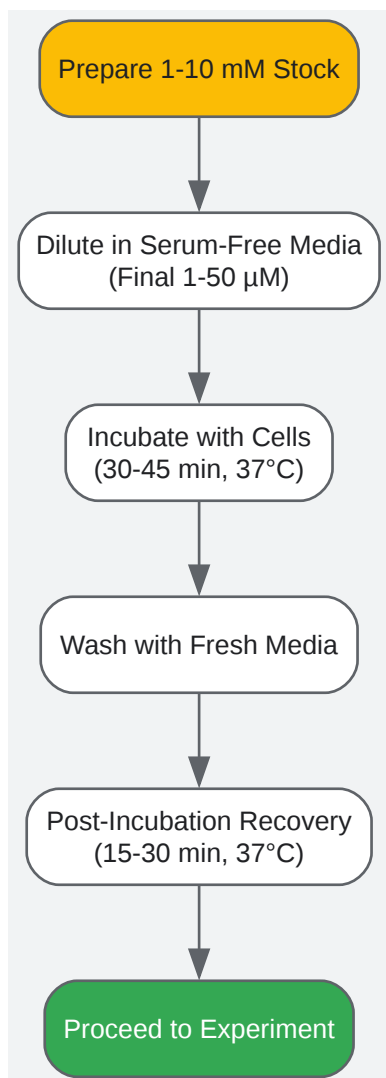
Quantitative Properties of **BAPTA-AM**

This table summarizes key data for experimental planning.

Property	Value / Description	Source
Ca ²⁺ Dissociation Constant (Kd)	~0.11 μM (for active BAPTA)	[1]
Molecular Weight	764.68 / 765 g/mol	[1] [3]
Solubility	≥16.3 mg/mL in DMSO (with gentle warming)	[1]
Common Working Concentrations	1 - 100 μM (10 μM is frequently used for chelation; 50 μM for channel block)	[1] [4]
Selectivity over Mg ²⁺	~100 times lower selectivity for Mg ²⁺ vs. Ca ²⁺	[1]
Ki for Kv1.5/hERG Block	~1.23 μM / ~1.30 μM	[1]

Standard Protocol for Loading **BAPTA-AM** into Adherent Cells

This is a generalized protocol that you can adapt for your specific research needs [1] [3].



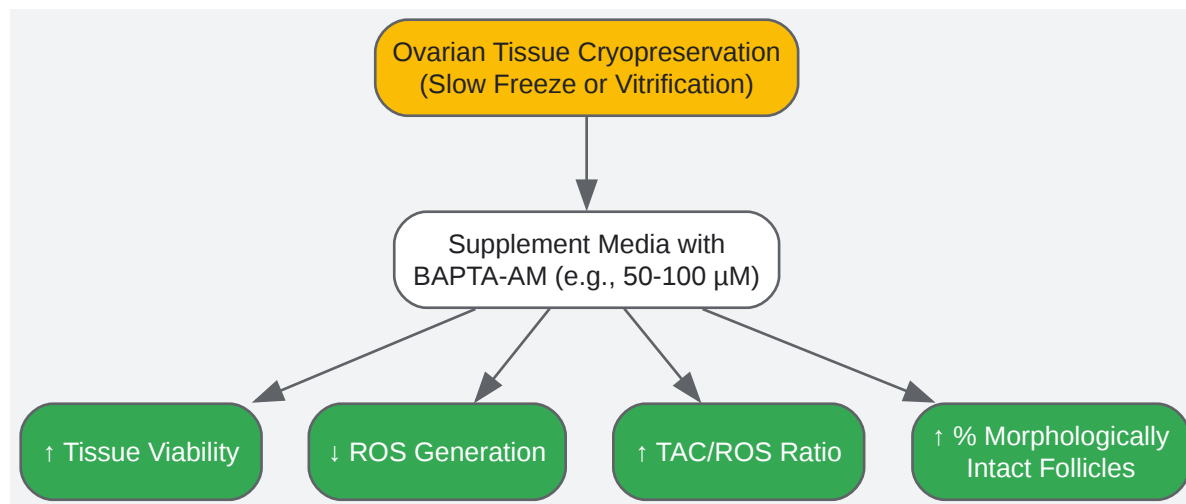
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Key Details:

- **Stock Solution:** Dissolve **BAPTA-AM** in high-quality, **anhydrous DMSO** to create a 1-10 mM stock solution. Gently warm and/or sonicate if needed [1].
- **Loading Solution:** Dilute the stock into a serum-free, pre-warmed cell culture medium or buffer. The final DMSO concentration should not exceed 0.1-0.5%. Including **Pluronic F-127 (0.02-0.05%)** is highly recommended to improve loading efficiency [3].
- **Incubation & Recovery:** Incubate cells with the loading solution for **30-45 minutes at 37°C**. After washing, a recovery period of **15-30 minutes** in fresh, pre-warmed culture medium is crucial to allow complete hydrolysis of the AM esters by intracellular esterases before starting the experiment.

Application Note: Use in Ovarian Tissue Cryopreservation

A 2023 study demonstrated the utility of **BAPTA-AM** in a complex tissue system. The workflow and results are summarized below [4].



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Key Findings: Supplementing cryopreservation media with **BAPTA-AM** significantly improved post-thaw tissue viability and reduced oxidative stress by mitigating cryopreservation-induced calcium overload [4].

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